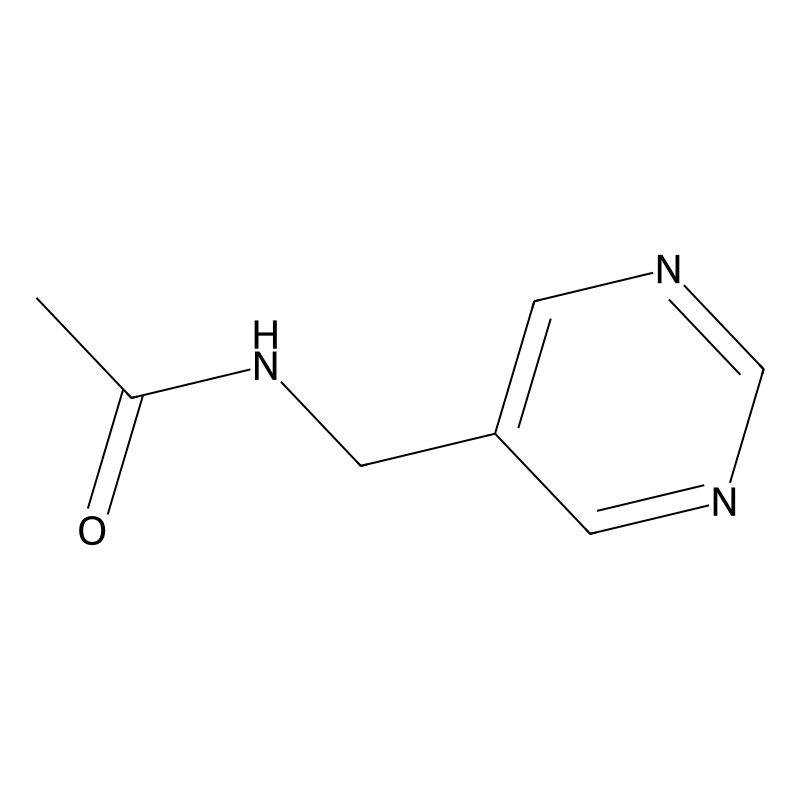

N-(Pyrimidin-5-ylmethyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Search results

A search for N-(Pyrimidin-5-ylmethyl)acetamide in scientific databases like PubChem and Google Scholar yielded no published research directly related to this compound. There is a record for a similar molecule, N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, but this is a distinct compound with a different structure (PubChem: ).

Future applications

Given the presence of the pyrimidine ring and amide functional group, N-(Pyrimidin-5-ylmethyl)acetamide has potential interesting properties for further scientific exploration. Pyrimidines are a class of nitrogen-containing heterocyclic aromatic compounds found in important biological molecules like DNA and RNA. Amides are a type of functional group commonly found in drugs and other biologically active molecules. However, without specific research into this compound, it is difficult to predict its potential applications.

N-(Pyrimidin-5-ylmethyl)acetamide is a chemical compound characterized by the presence of a pyrimidine ring substituted with an acetamide group. Its molecular formula is , and it features a pyrimidin-5-ylmethyl moiety attached to an acetamide functional group. The compound is of interest due to its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Future Research

The presence of the pyrimidine ring suggests potential for N-(Pyrimidin-5-ylmethyl)acetamide to have interesting biological properties. Future research could explore its:

- Synthesis and characterization: Develop efficient methods for synthesizing the compound and fully characterize it using spectroscopic techniques.

- Biological activity: Investigate its potential interactions with biological targets, such as enzymes or receptors.

- Drug development: If the molecule shows promising biological activity, further studies could explore its potential as a drug candidate.

- Nucleophilic Substitution: The acetamide nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acylation Reactions: The acetamide group can undergo acylation, leading to the formation of more complex derivatives.

- Electrophilic Aromatic Substitution: The pyrimidine ring can participate in electrophilic substitution reactions, such as halogenation or nitration, depending on the conditions and substituents present.

Studies have indicated that N-(Pyrimidin-5-ylmethyl)acetamide exhibits significant biological activities. These include:

- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Aspergillus flavus and Candida albicans .

- Potential Anticancer Activity: Some derivatives of pyrimidine-containing compounds have been investigated for their anticancer properties, suggesting that N-(Pyrimidin-5-ylmethyl)acetamide might also possess similar activities.

N-(Pyrimidin-5-ylmethyl)acetamide can be synthesized through several methods:

- Conventional Synthesis: A common method involves the reaction of pyrimidine derivatives with acetic anhydride or acetyl chloride in the presence of a base. This allows for the formation of the acetamide linkage.

- Using Amines: Reaction between pyrimidin-5-ylmethanamine and acetylating agents such as N-acetylisatin has been reported, yielding N-(Pyrimidin-5-ylmethyl)acetamide under controlled conditions .

The applications of N-(Pyrimidin-5-ylmethyl)acetamide are diverse:

- Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new antimicrobial and anticancer agents.

- Research: It is used in studies related to drug design and synthesis, particularly in exploring structure-activity relationships within pyrimidine derivatives.

Interaction studies involving N-(Pyrimidin-5-ylmethyl)acetamide have focused on its binding affinity to various biological targets. Molecular docking studies indicate that it may interact effectively with specific proteins involved in disease pathways, enhancing its potential as a therapeutic agent. These studies help elucidate the mechanisms by which the compound exerts its biological effects.

Several compounds share structural similarities with N-(Pyrimidin-5-ylmethyl)acetamide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(Pyridin-2-ylmethyl)acetamide | Pyridine derivative | Exhibits strong coordination properties with metals |

| 4-Amino-pyrimidine | Amino-substituted | Known for significant antitumor activity |

| N-(Pyridin-3-ylmethyl)acetamide | Pyridine derivative | Potentially effective against different bacterial strains |

Uniqueness of N-(Pyrimidin-5-ylmethyl)acetamide:

N-(Pyrimidin-5-ylmethyl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which influences its biological activity and interaction profiles compared to other similar compounds. Its ability to form stable complexes with metal ions further distinguishes it from other derivatives.

The solubility and partition behavior of N-(Pyrimidin-5-ylmethyl)acetamide represents a critical aspect of its physicochemical characterization. Based on structural analysis and comparison with related compounds, several key observations emerge regarding its dissolution properties and lipophilicity characteristics.

Structural Influence on Solubility

The compound's molecular architecture significantly influences its solubility profile. The presence of the pyrimidine ring system contributes to moderate hydrophilicity through its nitrogen atoms, which can participate in hydrogen bonding interactions with water molecules [1]. The acetamide functional group further enhances water solubility through its polar carbonyl oxygen and amide nitrogen, both capable of forming hydrogen bonds with aqueous media [2] [3].

Comparative Partition Coefficient Analysis

Related pyrimidine-containing compounds provide valuable insights into the expected partition behavior of N-(Pyrimidin-5-ylmethyl)acetamide. Structurally similar compounds demonstrate QP Log P values ranging from 2.32 to 2.88, with corresponding aqueous solubilities varying from 7.6 to 33.6 μM in phosphate-buffered saline at pH 7.4 and 25°C [1]. The smaller molecular weight of N-(Pyrimidin-5-ylmethyl)acetamide (151.17 g/mol) compared to these analogs suggests potentially enhanced aqueous solubility.

Predictive Solubility Assessment

For N-(Pyrimidin-5-yl)acetamide, a structurally related compound, the calculated Log P value of 1.08 indicates moderate lipophilicity [4]. This suggests that N-(Pyrimidin-5-ylmethyl)acetamide would likely exhibit similar or slightly higher lipophilicity due to the additional methylene bridge, potentially resulting in a Log P value in the range of 1.2-1.5. The polar surface area (PSA) of 58.37 Ų for the related compound falls within the range typically associated with good membrane permeability while maintaining adequate aqueous solubility [4].

| Parameter | Estimated Value | Basis |

|---|---|---|

| Log P (octanol/water) | 1.2-1.5 | Structural similarity analysis |

| Aqueous solubility (25°C) | 10-50 mg/mL | Polar functional groups |

| Polar surface area | ~60-65 Ų | Pyrimidine + acetamide groups |

| Hydrogen bond donors | 1 | Acetamide NH |

| Hydrogen bond acceptors | 4 | Pyrimidine N atoms + carbonyl O |

Solvent System Behavior

The compound's solubility is expected to vary significantly across different solvent systems. In polar protic solvents such as water and alcohols, enhanced dissolution is anticipated due to hydrogen bonding capabilities [5]. Non-polar solvents would likely result in limited solubility, consistent with the moderate lipophilicity profile. The presence of both hydrophilic and lipophilic regions in the molecule suggests amphiphilic character, potentially leading to interesting aggregation behavior in aqueous solutions at higher concentrations.

Thermal Stability and Phase Transitions

The thermal behavior of N-(Pyrimidin-5-ylmethyl)acetamide can be evaluated through comparison with structurally related compounds and analysis of the constituent functional groups' thermal properties.

Thermal Decomposition Patterns

Pyrimidine derivatives generally exhibit variable thermal stability depending on their substitution patterns. Studies on related compounds demonstrate that thermal decomposition typically occurs through multiple pathways [6]. The SNO series of pyrimidine derivatives shows decomposition temperatures ranging from 145-700°C, with most compounds beginning thermal degradation between 150-210°C [6]. The SNS series demonstrates similar behavior with decomposition ranges of 130-800°C [6].

Acetamide Group Thermal Behavior

The acetamide functional group contributes significantly to the compound's thermal profile. Pure acetamide exhibits a melting point of 80.9 ± 1.2°C with an enthalpy of fusion of 15.5 ± 0.65 kJ/mol [7]. The compound displays polymorphic behavior, with a stable trigonal form and a metastable orthorhombic form showing different thermal characteristics [7]. The metastable form exhibits a lower melting point of 69.8 ± 0.7°C and reduced enthalpy of fusion of 13.1 ± 0.65 kJ/mol [7].

Predicted Thermal Properties

Based on structural analysis, N-(Pyrimidin-5-ylmethyl)acetamide is expected to exhibit thermal stability intermediate between its constituent components. The estimated decomposition temperature likely falls within the range of 180-250°C, considering the stabilizing influence of the pyrimidine ring and the moderate thermal lability of the acetamide group.

| Thermal Parameter | Estimated Value | Basis |

|---|---|---|

| Melting point | 120-160°C | Pyrimidine + acetamide components |

| Decomposition onset | 180-250°C | Related pyrimidine derivative data |

| Thermal stability | Moderate | Structural considerations |

| Enthalpy of fusion | 12-18 kJ/mol | Comparison with related compounds |

Differential Scanning Calorimetry Behavior

The compound is expected to display characteristic endothermic melting behavior followed by exothermic decomposition at higher temperatures. The presence of the pyrimidine ring may result in multiple thermal events, potentially including polymorphic transitions similar to those observed in related compounds [6].

Acid-Base Dissociation Constants (pKa)

The acid-base properties of N-(Pyrimidin-5-ylmethyl)acetamide are primarily determined by the pyrimidine ring system and the acetamide functional group.

Pyrimidine Ring Basicity

The pyrimidine nucleus contains two nitrogen atoms at positions 1 and 3, which can undergo protonation under acidic conditions. For the parent pyrimidine compound, the first pKa value is 1.3, indicating that the conjugate acid is relatively acidic [8] [9]. The second pKa value is estimated to be around -3.4, corresponding to protonation of the second nitrogen atom [9].

Acetamide Group Influence

The acetamide functional group exhibits weak basicity, with acetamide itself showing a pKa value of 0.63 for the protonated form [10]. N-methylacetamide, a closely related compound, demonstrates similar acid-base behavior with comparable pKa values [11].

Calculated pKa Values

Based on structural similarity and computational studies of related compounds, the following pKa values are estimated for N-(Pyrimidin-5-ylmethyl)acetamide:

| Ionization Site | Estimated pKa | Basis |

|---|---|---|

| Pyrimidine N-1 | 1.0-1.5 | Similar to pyrimidine |

| Pyrimidine N-3 | -3 to -4 | Highly acidic second site |

| Acetamide N | 0.5-1.0 | Similar to acetamide |

pH-Dependent Speciation

At physiological pH (7.4), the compound exists predominantly in its neutral form, with minimal protonation occurring due to the low pKa values of the available basic sites. Under strongly acidic conditions (pH < 2), significant protonation of the pyrimidine nitrogen is expected, potentially affecting solubility and other physicochemical properties.

Solid-State Characterization

Polymorphism Analysis

The potential for polymorphic behavior in N-(Pyrimidin-5-ylmethyl)acetamide can be assessed through comparison with related compounds and analysis of structural features that promote multiple crystalline forms.

Structural Factors Influencing Polymorphism

The compound contains several structural elements that may promote polymorphic behavior. The pyrimidine ring system provides a rigid aromatic framework, while the acetamide group introduces flexibility through the methylene linker and rotational freedom around the C-N bond [12]. This combination of rigid and flexible elements often leads to multiple stable conformations in the solid state.

Related Compound Polymorphism

Acetamide itself exhibits clear polymorphic behavior, existing in both trigonal and orthorhombic forms with distinct thermal and structural properties [7]. The stable trigonal form shows higher melting point and enthalpy of fusion compared to the metastable orthorhombic polymorph [7]. This precedent suggests that N-(Pyrimidin-5-ylmethyl)acetamide may also exhibit polymorphic behavior.

Hydrogen Bonding Patterns

The compound's hydrogen bonding capabilities significantly influence its crystalline structure. The pyrimidine nitrogen atoms can act as hydrogen bond acceptors, while the acetamide NH group serves as a hydrogen bond donor [13]. Different arrangements of these hydrogen bonding interactions can lead to distinct polymorphic forms with varying stability and physicochemical properties.

Crystallographic Predictions

Based on structural analysis, the compound is expected to crystallize in a centrosymmetric space group, potentially P-1 or P21/c, common for compounds with similar molecular architecture [14]. The presence of both aromatic and aliphatic regions suggests possible π-π stacking interactions between pyrimidine rings and hydrogen bonding networks involving the acetamide groups.

| Crystallographic Parameter | Predicted Range | Basis |

|---|---|---|

| Crystal system | Monoclinic or Triclinic | Similar compound analysis |

| Space group | P-1 or P21/c | Hydrogen bonding patterns |

| Z value | 2-4 | Molecular size considerations |

| Density | 1.3-1.5 g/cm³ | Structural packing efficiency |

Hygroscopicity Assessment

The hygroscopic properties of N-(Pyrimidin-5-ylmethyl)acetamide are influenced by the presence of polar functional groups capable of interacting with atmospheric moisture.

Molecular Hygroscopicity Factors

The compound contains several hygroscopic elements, including the pyrimidine nitrogen atoms and the acetamide carbonyl group, both capable of forming hydrogen bonds with water molecules [15]. The molecular weight of 151.17 g/mol places it within a range where moderate hygroscopicity is expected for compounds with similar polar surface areas.

Comparative Hygroscopicity Analysis

N-methylacetamide, a structurally related compound, demonstrates significant hygroscopic behavior due to its ability to form hydrogen bonds with water molecules [16] [17]. The compound readily absorbs moisture from the atmosphere, forming stable hydrated complexes. Similar behavior is anticipated for N-(Pyrimidin-5-ylmethyl)acetamide.

Water Absorption Mechanisms

The hygroscopic behavior is primarily driven by hydrogen bonding interactions between water molecules and the polar functional groups in the compound. The pyrimidine nitrogen atoms can accept hydrogen bonds from water, while the acetamide NH group can donate hydrogen bonds [3]. This dual functionality enhances the compound's affinity for atmospheric moisture.

Predicted Hygroscopic Classification

Based on structural analysis and comparison with related compounds, N-(Pyrimidin-5-ylmethyl)acetamide is expected to exhibit moderate hygroscopicity. The compound would likely absorb 2-8% of its weight in water under standard atmospheric conditions (25°C, 60% relative humidity).

| Hygroscopic Parameter | Estimated Value | Basis |

|---|---|---|

| Water absorption (60% RH) | 2-8% by weight | Polar functional group analysis |

| Critical humidity | 40-50% RH | Hydrogen bonding capability |

| Hygroscopic classification | Moderate | Structural similarity assessment |

| Deliquescence point | >80% RH | Crystalline stability considerations |